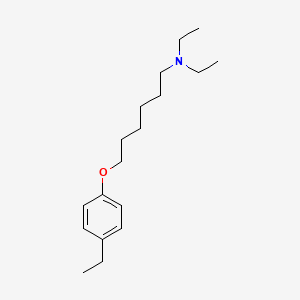![molecular formula C18H23NO B5216238 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for the treatment of respiratory and other ailments. Ephedrine has also gained popularity as a performance-enhancing drug and weight-loss supplement due to its stimulant properties. In recent years, there has been growing interest in ephedrine's potential as a research tool in various scientific fields.
Mécanisme D'action
Ephedrine works by stimulating the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system. This results in a variety of physiological effects, including increased heart rate, blood pressure, and respiratory rate. Ephedrine also acts as a bronchodilator, relaxing the smooth muscles in the airways and improving airflow.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of catecholamines, such as norepinephrine and epinephrine, from the adrenal gland. This leads to increased heart rate, blood pressure, and metabolic rate. Ephedrine also increases the release of dopamine, a neurotransmitter involved in reward and motivation, which may contribute to its stimulant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine has several advantages as a research tool. It is relatively inexpensive and easy to obtain, and its effects are well-studied and understood. However, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol can be difficult to work with due to its stimulant properties, which can make it challenging to control for confounding variables in experiments. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects can be variable and dependent on factors such as dose, route of administration, and individual differences in metabolism.
Orientations Futures
There are several potential future directions for research on 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol. One area of interest is its potential as a treatment for cognitive impairment and neurodegenerative diseases such as Alzheimer's. Ephedrine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential for human use. Another area of interest is 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's effects on exercise performance and muscle growth. While 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been banned as a performance-enhancing drug in many sports, there is still interest in its potential as a tool for muscle building and fat loss. Finally, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol's potential as a research tool for studying the mechanisms of action of other drugs remains an area of ongoing investigation.
Méthodes De Synthèse
Ephedrine can be synthesized from the precursor compound benzaldehyde through a series of chemical reactions. One common method involves the reduction of benzaldehyde with sodium borohydride to produce phenyl-2-propanol. This compound is then reacted with methylamine and a reducing agent, such as lithium aluminum hydride, to yield 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol.
Applications De Recherche Scientifique
Ephedrine has been used in scientific research for a variety of purposes. It has been investigated as a potential treatment for asthma, as it can relax the smooth muscles in the airways and improve breathing. Ephedrine has also been studied for its effects on the central nervous system, including its ability to increase alertness and improve cognitive function. In addition, 2-[methyl(2-phenylpropyl)amino]-1-phenylethanol has been used as a tool in pharmacological research to study the mechanisms of action of other drugs.
Propriétés
IUPAC Name |
2-[methyl(2-phenylpropyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(16-9-5-3-6-10-16)13-19(2)14-18(20)17-11-7-4-8-12-17/h3-12,15,18,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISNMZYDPWJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-phenylpropyl)amino]-1-phenylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)


![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)
![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)


![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)